molecular formula C9H7BrN2O2 B12510795 5-Bromo-2-oxoindoline-7-carboxamide

5-Bromo-2-oxoindoline-7-carboxamide

Cat. No.: B12510795
M. Wt: 255.07 g/mol
InChI Key: YFVHXOMYGUCPJY-UHFFFAOYSA-N
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Description

5-Bromo-2-oxoindoline-7-carboxamide is a compound belonging to the indoline family, characterized by the presence of a bromine atom at the 5th position, an oxo group at the 2nd position, and a carboxamide group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-oxoindoline-7-carboxamide typically involves the bromination of 2-oxoindoline derivatives followed by the introduction of the carboxamide group. One common method includes the reaction of 2-oxoindoline with bromine in the presence of a suitable solvent to yield 5-bromo-2-oxoindoline. This intermediate is then reacted with an amine to form the carboxamide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxoindoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-oxoindoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxoindoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In cancer cells, it induces apoptosis by activating caspases and other apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-oxoindoline-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

5-bromo-2-oxo-1,3-dihydroindole-7-carboxamide

InChI

InChI=1S/C9H7BrN2O2/c10-5-1-4-2-7(13)12-8(4)6(3-5)9(11)14/h1,3H,2H2,(H2,11,14)(H,12,13)

InChI Key

YFVHXOMYGUCPJY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C(=O)N)NC1=O

Origin of Product

United States

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